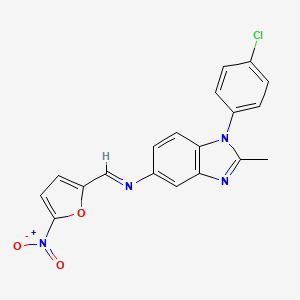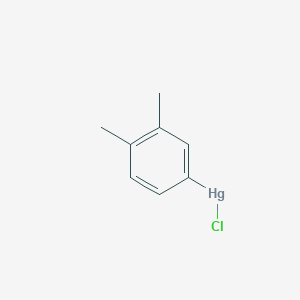
3,4-Xylylmercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Xylylmercuric chloride is an organomercury compound with the chemical formula C8H9ClHg It is a derivative of xylyl, where a mercury atom is bonded to the aromatic ring
Preparation Methods
The synthesis of 3,4-xylylmercuric chloride typically involves the reaction of 3,4-dimethylbenzene (xylyl) with mercuric chloride. One common method is the direct mercuration of the aromatic ring using mercuric acetate followed by treatment with hydrochloric acid to yield the desired product. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the mercuration process.
Chemical Reactions Analysis
3,4-Xylylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The mercury atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium sulfide or thiourea.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzene by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Scientific Research Applications
3,4-Xylylmercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of organomercury compounds and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research on this compound contributes to understanding the toxicological effects of mercury compounds and developing potential treatments for mercury poisoning.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the behavior of organomercury compounds in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-xylylmercuric chloride involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The compound’s effects are mediated through its ability to form strong bonds with sulfur-containing amino acids, affecting the structure and function of proteins.
Comparison with Similar Compounds
3,4-Xylylmercuric chloride can be compared with other organomercury compounds such as phenylmercuric acetate and methylmercury chloride. While all these compounds contain mercury, they differ in their chemical structure and reactivity. For example:
Phenylmercuric Acetate: Contains a phenyl group instead of a xylyl group, leading to different reactivity and applications.
Methylmercury Chloride: Contains a methyl group, making it more volatile and toxic compared to this compound.
These differences highlight the unique properties of this compound and its specific applications in research.
Properties
CAS No. |
40138-90-7 |
|---|---|
Molecular Formula |
C8H9ClHg |
Molecular Weight |
341.20 g/mol |
IUPAC Name |
chloro-(3,4-dimethylphenyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
UANQYEYTKQDPMK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[Hg]Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






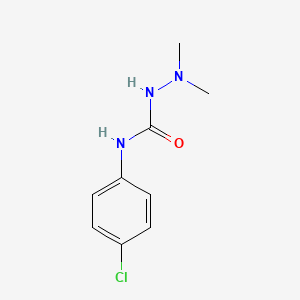
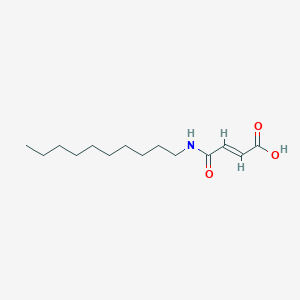
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)

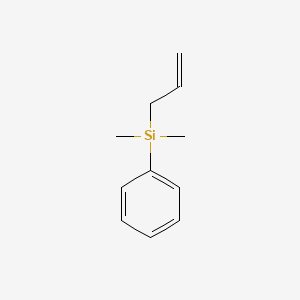
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
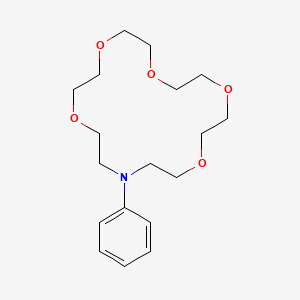
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
